molecular formula C6H5N3OS B1277660 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 2228-22-0

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B1277660
CAS No.: 2228-22-0
M. Wt: 167.19 g/mol
InChI Key: XFXJWXSWIRRHQW-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a thioxo group and a nitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with nucleophiles, amines, and hydrazines further highlights its versatility in biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and activating apoptotic pathways . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to altered metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition results in altered gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s ability to inhibit specific enzymes highlights its potential as a therapeutic agent in metabolic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of the methyl ester of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid with Lawesson’s reagent to produce the corresponding 4-thioxo derivative . This derivative can then be further reacted with methyl bromoacetate and other nucleophiles, such as amines and hydrazines, to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes where applicable.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the thioxo group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and hydrazines . Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a thioxo group and a nitrile group within the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-3-4(2-7)5(11)9-6(10)8-3/h1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXJWXSWIRRHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427682
Record name 6-Methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228-22-0
Record name 6-Methyl-2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
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